Cas no 441781-25-5 (4-Hydroxy Fenspiride)

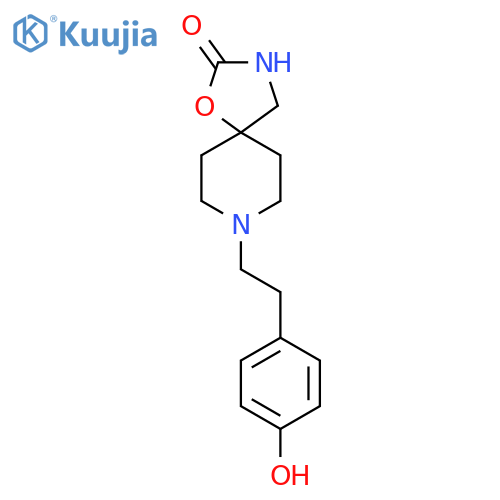

4-Hydroxy Fenspiride structure

商品名:4-Hydroxy Fenspiride

CAS番号:441781-25-5

MF:C15H20N2O3

メガワット:276.330904006958

CID:929356

4-Hydroxy Fenspiride 化学的及び物理的性質

名前と識別子

-

- 4-Hydroxy Fenspiride

- 8-[2-(4-Hydroxyphenyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one

-

計算された属性

- せいみつぶんしりょう: 276.14700

じっけんとくせい

- PSA: 65.29000

- LogP: 1.08700

4-Hydroxy Fenspiride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | H942395-1mg |

4-Hydroxy Fenspiride |

441781-25-5 | 1mg |

$207.00 | 2023-05-18 | ||

| TRC | H942395-50mg |

4-Hydroxy Fenspiride |

441781-25-5 | 50mg |

$ 7600.00 | 2023-09-07 | ||

| TRC | H942395-10mg |

4-Hydroxy Fenspiride |

441781-25-5 | 10mg |

$1642.00 | 2023-05-18 |

4-Hydroxy Fenspiride 関連文献

-

Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869

-

Qikai Li,Yanlin Song,Lei Jiang Soft Matter, 2010,6, 2470-2474

-

Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725

-

Weiwei Rong,Zheng Sun,Qing Li,Ran Liu,Taozhen Zhang,Tianyang Wang,Wenling Yang,Zhe Li,Kaishun Bi Anal. Methods, 2016,8, 2176-2184

441781-25-5 (4-Hydroxy Fenspiride) 関連製品

- 5053-06-5(8-(2-phenylethyl)-1-oxa-3,8-diazaspiro4.5decan-2-one)

- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)

- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)

- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)

- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)

- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)

- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)

- 77375-77-0(2-(2-aminoethyl)-6-phenyl-2,3-dihydropyridazin-3-one)

- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量